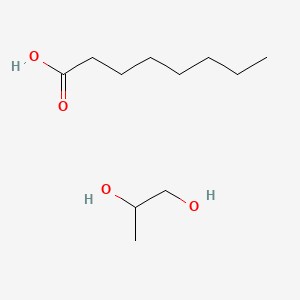
Tert-butylperoxyisopropylcarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylperoxyisopropylcarbonate: is an organic peroxide compound with the chemical formula C8H16O4 . It is commonly used as a polymerization initiator and crosslinking agent. This compound is known for its ability to initiate free radical polymerization reactions, making it valuable in the production of various polymers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butylperoxyisopropylcarbonate can be synthesized through the reaction of isopropanol with tert-butyl hydroperoxide. This reaction typically requires low temperatures and strict control to prevent the formation of hazardous by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully monitored to ensure safety and efficiency, given the compound’s sensitivity to heat and potential for explosive decomposition .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butylperoxyisopropylcarbonate primarily undergoes oxidation reactions due to its peroxide group. It can decompose violently or explosively at temperatures between 0-10°C, especially in the presence of amines and certain metals .
Common Reagents and Conditions: The compound is often used in the presence of radical initiators and under controlled temperature conditions to prevent unwanted side reactions. It is sensitive to heat, shock, and friction, which can accelerate its decomposition .
Major Products Formed: The decomposition of this compound typically results in the formation of free radicals, which can then initiate polymerization reactions. The major products depend on the specific monomers involved in the polymerization process .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylperoxyisopropylcarbonate is used as a polymerization initiator for the synthesis of various polymers and resins. It is also employed as a crosslinking agent to enhance the strength and durability of polymers .
Biology and Medicine: While its primary applications are in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological and medical research, particularly in studies involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is used in the production of crosslinked polyethylene and other high-performance materials. Its role as a crosslinking agent helps improve the mechanical properties and thermal stability of these materials .
Mécanisme D'action
Tert-butylperoxyisopropylcarbonate exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s peroxide group is the key functional group responsible for its radical-generating activity .
Comparaison Avec Des Composés Similaires
- Tert-butyl peracetate
- Tert-butyl peroxybenzoate
- Tert-butylperoxy 2-ethylhexyl carbonate
- Tert-butyl peroxide
- Dicumyl peroxide
- Cumene hydroperoxide
Uniqueness: Tert-butylperoxyisopropylcarbonate is unique due to its specific structure, which allows it to generate free radicals efficiently at relatively low temperatures. This makes it particularly useful in applications where controlled radical generation is crucial, such as in the synthesis of high-performance polymers and resins .
Propriétés
Formule moléculaire |
C8H16O4 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
tert-butyl propan-2-yloxy carbonate |
InChI |
InChI=1S/C8H16O4/c1-6(2)11-12-7(9)10-8(3,4)5/h6H,1-5H3 |
Clé InChI |
UZVPIXBMGPDIIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OOC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
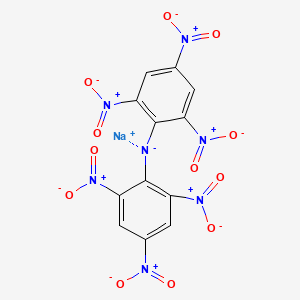
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
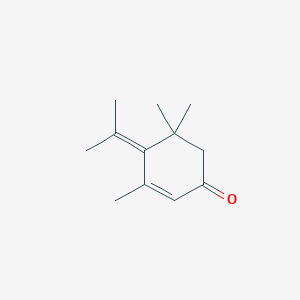

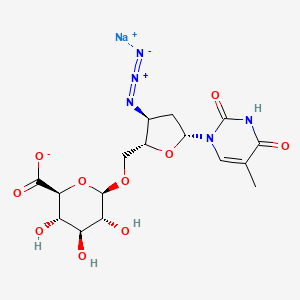
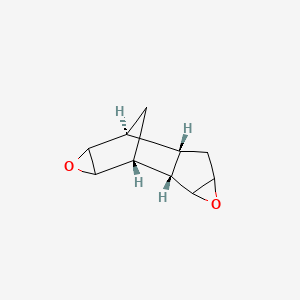
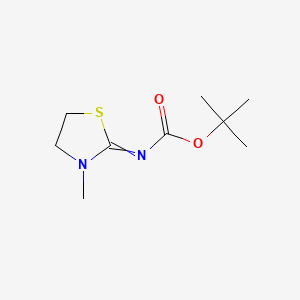
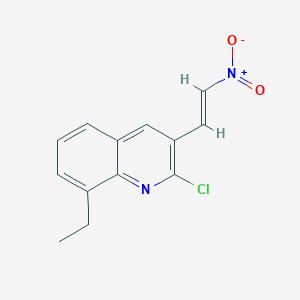
![Acetamide,N-methyl-N-[3-(methylamino)propyl]-](/img/structure/B13825037.png)
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
